molecular formula C14H18BFN2O2 B13938559 7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole

7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole

Cat. No.: B13938559
M. Wt: 276.12 g/mol
InChI Key: UVBABLVOGYKABV-UHFFFAOYSA-N
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Description

7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 1st position, and a boronic ester group at the 5th position of the benzimidazole ring The boronic ester group is derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Introduction of the fluorine atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Methylation: The methyl group can be introduced at the 1st position using methylating agents such as methyl iodide or dimethyl sulfate.

    Borylation: The boronic ester group is introduced through a borylation reaction using a suitable boronic acid or ester precursor, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial production.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo

Properties

Molecular Formula

C14H18BFN2O2

Molecular Weight

276.12 g/mol

IUPAC Name

7-fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole

InChI

InChI=1S/C14H18BFN2O2/c1-13(2)14(3,4)20-15(19-13)9-6-10(16)12-11(7-9)17-8-18(12)5/h6-8H,1-5H3

InChI Key

UVBABLVOGYKABV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)N(C=N3)C

Origin of Product

United States

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